N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide is a heterocyclic compound featuring a benzothiazole core fused with a dimethylthiophene moiety and a 3-nitrobenzamide substituent.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-11-12(2)27-20(17(11)19-21-15-8-3-4-9-16(15)28-19)22-18(24)13-6-5-7-14(10-13)23(25)26/h3-10H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDDHEIUEIYVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as microwave irradiation to achieve higher yields and shorter reaction times . These methods are optimized to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide are used.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation. For instance, oxidation reactions may require elevated temperatures, while reduction reactions are often conducted at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit the synthesis of bacterial cell walls by targeting key enzymes . In anticancer research, it is believed to interfere with cell division pathways, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
(a) N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Structure : Features a dichlorinated benzothiazole core with 3,5-dimethoxybenzamide.
- Properties: Higher molecular weight (observed in P. guineense extracts) compared to the target compound due to chlorine and methoxy substituents.
(b) N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK277757)
- Structure : Combines a dichlorobenzothiazole with a 5-nitrofuran carboxamide.
- Synthesis : Prepared via coupling 5-nitrofuran-2-carboxylic acid with dichlorobenzothiazol-2-amine using 1-propanephosphonic acid cyclic anhydride.
- Key Difference : Replaces the dimethylthiophene and nitrobenzamide of the target compound with a nitrofuran group, which may confer distinct redox properties .
(c) N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl})-substituted Benzamides
- Structure : Benzothiazole linked to substituted benzamides via a thiourea bridge.
- Bioactivity : Demonstrated activity as enzyme inhibitors (e.g., proteases) and kinase modulators. The thiourea group introduces hydrogen-bonding capacity, absent in the target compound’s amide linkage .
Table 1: Comparative Analysis of Key Compounds
*Calculated based on structural formula.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 385.47 g/mol. The compound features a complex structure that includes a benzothiazole moiety, a thiophene ring, and a nitrobenzamide group, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H15N3O3S2 |
| Molecular Weight | 385.47 g/mol |
| Solubility | Soluble in organic solvents; insoluble in water |
Biological Activities
This compound exhibits several notable biological activities:
1. Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study: A study conducted on PC-3 prostate cancer cells demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to enhanced apoptosis compared to untreated controls .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against a range of bacterial and fungal strains. Results indicate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways: It is believed to interfere with specific signaling pathways that regulate cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
